methyl 6-methoxyquinoline-4-carboxylate
Description
Methyl 6-methoxyquinoline-4-carboxylate is a quinoline derivative featuring a methoxy group at position 6 and a methyl ester at position 3. This compound is synthesized via demethylation reactions using reagents like BBr₃ in dichloromethane under controlled conditions, achieving high yields (e.g., 82% in one protocol) . Its structural framework makes it a versatile intermediate in medicinal chemistry, particularly for developing inhibitors and imaging agents.
Properties
CAS No. |
19834-77-6 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxyquinoline-4-carboxylate typically involves the reaction of 6-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-methoxyquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 6-methoxyquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, impacting physicochemical properties and reactivity:
Key Observations :
Physicochemical Property Trends
- Melting Points: Aryl-substituted derivatives (e.g., 6a at 165–167°C ) generally exhibit higher melting points than non-aryl analogs due to increased crystallinity.
- Solubility : Ester derivatives (e.g., target compound) are more lipid-soluble than carboxylic acids, favoring blood-brain barrier penetration but requiring formulation adjustments for aqueous delivery.
- Stability: Dihydroquinolines (e.g., ) may exhibit reduced oxidative stability compared to fully aromatic quinolines.
Q & A
Q. What are the primary synthetic routes for methyl 6-methoxyquinoline-4-carboxylate, and how can researchers optimize reaction conditions?
this compound is synthesized via palladium-catalyzed carbonylation. A representative method involves reacting 4-bromo-6-methoxyquinoline with carbon monoxide in methanol under inert conditions, using triethylamine (TEA) and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) as a catalyst. Key parameters include:
Q. Optimization strategies :
- Varying catalyst systems (e.g., Pd(OAc)₂ with ligands).
- Adjusting CO pressure and solvent polarity.
- Monitoring reaction progress via TLC or LC-MS to minimize side products.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Key techniques :
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (observed [M+H]⁺: 218) .
- X-ray crystallography : SHELX software refines crystal structures, analyzing bond lengths and angles to validate substituent positions .
- ORTEP-III : Generates thermal ellipsoid plots to visualize molecular geometry and hydrogen-bonding networks .
Q. Example workflow :
Recrystallize the compound from ethanol.
Collect diffraction data using a single-crystal X-ray diffractometer.
Q. What biological activities are associated with this compound, and how are these evaluated?
The compound exhibits anticancer and antimicrobial activities, attributed to its methoxy and carboxylate groups. Methodological approaches include:
- In vitro cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. Mechanistic studies :
- DNA intercalation or topoisomerase inhibition assays.
- Molecular docking to assess binding affinity with target proteins (e.g., thymidylate synthase).
Advanced Research Questions
Q. How do structural modifications at positions 2, 4, and 6 influence the compound’s bioactivity?
Substituent effects are critical for activity modulation. Comparative studies with analogs reveal:
Q. Key findings :
- Position 2 : Hydroxyl groups improve solubility but reduce membrane permeability.
- Position 4 : Carboxylate esters enhance bioavailability compared to free acids.
- Position 6 : Methoxy groups stabilize π-π stacking with biological targets .
Q. How can researchers resolve contradictions in reported biological data for quinoline derivatives?
Discrepancies in activity data often arise from:
Assay variability : Differences in cell lines, incubation times, or solvent controls.
Purity issues : HPLC or NMR purity checks (≥95%) are essential to exclude impurities .
Structural confirmation : Single-crystal X-ray data to rule out regioisomers .
Case study : Conflicting antimicrobial results for this compound may stem from variations in bacterial strain susceptibility or compound aggregation.
Q. What advanced functionalization strategies enable diversification of this compound?
The compound serves as a scaffold for derivatization:
Q. Applications :
- Synthesis of fluorescent probes via Suzuki-Miyaura coupling.
- Development of kinase inhibitors by introducing heterocyclic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
